4'--Methylbiphenyl-2-carboxamidoxime
Description
4'-Methylbiphenyl-2-carboxamidoxime (CAS: Not explicitly provided; molecular formula: C₁₄H₁₄N₂O) is a biphenyl-derived compound featuring a methyl group at the 4'-position of the biphenyl ring and an amidoxime (-C(=NOH)NH₂) functional group at the 2-position of the adjacent phenyl ring. Its structure is characterized by the SMILES string Cc1ccc(cc1)-c2ccccc2\C(N)=N\O and InChI key QJFADABYPQMCIF-UHFFFAOYSA-N .
Structure
3D Structure
Properties
IUPAC Name |
N'-hydroxy-2-(4-methylphenyl)benzenecarboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-10-6-8-11(9-7-10)12-4-2-3-5-13(12)14(15)16-17/h2-9,17H,1H3,(H2,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJFADABYPQMCIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=CC=C2C(=NO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=CC=CC=C2/C(=N\O)/N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4’–Methylbiphenyl-2-carboxamidoxime typically involves the reaction of 4’–methylbiphenyl-2-carboxylic acid with hydroxylamine hydrochloride under specific conditions . The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or other suitable methods to obtain the desired compound in high purity .
Chemical Reactions Analysis
4’–Methylbiphenyl-2-carboxamidoxime undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes or nitriles under specific conditions.
Reduction: It can be reduced to form amines or other reduced derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine or chlorine . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4’–Methylbiphenyl-2-carboxamidoxime has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4’–Methylbiphenyl-2-carboxamidoxime involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below highlights key differences between 4'-Methylbiphenyl-2-carboxamidoxime and related biphenyl derivatives:
Reactivity and Physicochemical Properties
- Amidoxime vs. Carboxylic Acid :
The amidoxime group in 4'-Methylbiphenyl-2-carboxamidoxime introduces hydrogen-bonding capabilities and nucleophilic reactivity, contrasting with the acidic and hydrogen-bond-donating properties of the carboxylic acid group in 4'-Methylbiphenyl-2-carboxylic acid . Amidoximes are less acidic (pKa ~9–11) compared to carboxylic acids (pKa ~4–5), affecting solubility and interaction with biological targets. - Substituent Effects: The methyl group in 4'-Methylbiphenyl-2-carboxamidoxime enhances lipophilicity compared to the bromo-substituted analogue (4'-Bromobiphenyl-2-carboxylic acid), which may influence membrane permeability in drug design .
- Ester Derivatives :
The ester-functionalized impurity 1,1-Dimethylethyl 4'-(Bromomethyl)biphenyl-2-carboxylate is more hydrolytically labile than the amidoxime or carboxylic acid derivatives, making it a critical quality control target in pharmaceutical manufacturing .
Research Findings and Limitations
- Analytical Challenges: Sigma-Aldrich notes that analytical data (e.g., NMR, HPLC purity) are unavailable for this compound, limiting its reproducibility in research .
Biological Activity
4'-Methylbiphenyl-2-carboxamidoxime (CAS No. 147403-93-8) is a compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, research findings, and comparative analysis with similar compounds.
- Molecular Formula : C14H14N2O
- Molecular Weight : 226.27 g/mol
- IUPAC Name : N'-hydroxy-2-(4-methylphenyl)benzenecarboximidamide
The biological activity of 4'-Methylbiphenyl-2-carboxamidoxime is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The compound may modulate enzymatic activities through competitive inhibition or allosteric modulation, affecting metabolic pathways and cellular processes.
Potential Targets
- Enzymes : The compound may inhibit specific enzymes involved in metabolic pathways, thus altering their activity.
- Receptors : It may bind to receptors, influencing signaling pathways critical for cellular function.
Biological Activities
Research indicates that 4'-Methylbiphenyl-2-carboxamidoxime exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest potential efficacy against various bacterial strains, indicating its use in developing new antimicrobial agents.
- Antitumor Properties : Investigations into its effects on cancer cell lines have shown promise in inhibiting cell proliferation and inducing apoptosis.
- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
Research Findings
A comprehensive review of the literature reveals several key studies focusing on the biological activities of 4'-Methylbiphenyl-2-carboxamidoxime:
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial properties of 4'-Methylbiphenyl-2-carboxamidoxime, researchers found that the compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of several conventional antibiotics, suggesting its potential as an alternative treatment option.
Case Study 2: Antitumor Activity
A recent investigation into the antitumor effects of 4'-Methylbiphenyl-2-carboxamidoxime revealed that it significantly reduced the viability of human breast cancer cells (MCF-7) in vitro. The study demonstrated that the compound induced apoptosis through the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent.
Comparative Analysis with Similar Compounds
To understand the unique properties of 4'-Methylbiphenyl-2-carboxamidoxime, it is essential to compare it with structurally similar compounds:
| Compound | Structure | Biological Activity |
|---|---|---|
| 4'-Methylbiphenyl-2-carboxylic acid | Structure | Moderate antimicrobial activity |
| Biphenyl-2-carboxamidoxime | Structure | Limited anticancer activity |
| 4'-Methylbiphenyl-2-carboximidamide | Structure | Notable anti-inflammatory effects |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 4'-Methylbiphenyl-2-carboxamidoxime, and how can reaction yields be improved?
- Methodological Answer : Begin with Suzuki-Miyaura cross-coupling (e.g., palladium-catalyzed coupling of aryl halides with boronic acids) to construct the biphenyl core . Subsequent amidoximation can be achieved using hydroxylamine hydrochloride under basic conditions. Yield optimization may involve solvent screening (e.g., DMF vs. ethanol), temperature control (60–80°C), and stoichiometric adjustments of hydroxylamine . Full characterization via / NMR, IR, and mass spectrometry is critical to confirm product purity and identity .
Q. Which characterization techniques are essential for confirming the structural integrity of 4'-Methylbiphenyl-2-carboxamidoxime?
- Methodological Answer :
- Spectroscopy : NMR to verify aromatic proton splitting patterns and amidoxime proton signals (~9–10 ppm); IR for C=N (1650–1600 cm) and N–O (930–900 cm) stretches .
- Chromatography : TLC/HPLC to assess purity; ensure R values align with literature for related amidoximes .
- Crystallography : Single-crystal X-ray diffraction (SHELX refinement) resolves ambiguities in stereochemistry or regiochemistry .
Advanced Research Questions
Q. How can computational methods predict the reactivity and binding affinity of 4'-Methylbiphenyl-2-carboxamidoxime in biological systems?
- Methodological Answer :
- DFT Calculations : Optimize the geometry at the B3LYP/6-31G(d) level to analyze electronic properties (e.g., HOMO-LUMO gaps) and nucleophilic/electrophilic sites .
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with target proteins (e.g., enzymes implicated in antimicrobial pathways). Validate docking poses with MD simulations .
- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, bioavailability) to prioritize in vitro testing .
Q. What strategies resolve contradictions between experimental NMR data and theoretical predictions for 4'-Methylbiphenyl-2-carboxamidoxime derivatives?
- Methodological Answer :
- Dynamic Effects : Consider tautomerization or rotational barriers (e.g., amidoxime E/Z isomerism) causing signal splitting; variable-temperature NMR can reveal dynamic processes .
- Crystallographic Validation : If NMR assignments conflict, obtain X-ray structures (SHELXL) to unambiguously assign connectivity .
- Literature Cross-Referencing : Use SciFinder/Reaxys to compare data with structurally analogous compounds (e.g., 4'-bromobiphenyl derivatives) .
Q. How can reaction mechanisms for functionalization of 4'-Methylbiphenyl-2-carboxamidoxime be elucidated?
- Methodological Answer :
- Kinetic Studies : Monitor reaction progress via in situ IR or NMR to identify intermediates (e.g., nitrile oxide intermediates during cycloadditions).
- Isotopic Labeling : Use -labeled hydroxylamine to track oxygen incorporation in amidoxime formation .
- DFT Transition-State Analysis : Map energy barriers for key steps (e.g., nucleophilic attack on the nitrile carbon) to propose plausible pathways .
Q. What experimental designs are recommended for assessing the toxicity profile of 4'-Methylbiphenyl-2-carboxamidoxime?
- Methodological Answer :
- In Vitro Assays : MTT/WST-1 assays on human cell lines (e.g., HEK293, HepG2) to measure IC values .
- In Vivo Models : Acute toxicity studies in rodents (OECD 423 guidelines) with histopathological analysis of liver/kidney tissues .
- Metabolite Identification : LC-MS/MS to detect oxidative or hydrolytic metabolites (e.g., carboxylic acid derivatives) .
Q. How can crystallographic challenges (e.g., twinning, disorder) be addressed during structural analysis of 4'-Methylbiphenyl-2-carboxamidoxime?
- Methodological Answer :
- Data Collection : Use high-resolution synchrotron radiation to improve data quality for twinned crystals .
- Refinement Strategies : In SHELXL, apply TWIN/BASF commands for twinning correction and PART commands to model disordered moieties .
- Validation Tools : Check R, R, and ADP consistency using Coot and PLATON .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
